2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)-
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Overview
Description
2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- is a chemical compound known for its unique structure and properties It belongs to the class of furanones, which are characterized by a furan ring fused with a lactone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- typically involves the reaction of furanone derivatives with specific reagents under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a furanone precursor to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furanones with various functional groups.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-3H-pyrazol-3-one
- 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid monoester
Uniqueness
Compared to similar compounds, 2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- stands out due to its specific structural features and the resulting chemical properties
Properties
CAS No. |
54848-35-0 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(5S)-5-undecanoyloxolan-2-one |
InChI |
InChI=1S/C15H26O3/c1-2-3-4-5-6-7-8-9-10-13(16)14-11-12-15(17)18-14/h14H,2-12H2,1H3/t14-/m0/s1 |
InChI Key |
STIRBIXEVCCOMC-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)[C@@H]1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCCCC(=O)C1CCC(=O)O1 |
Origin of Product |
United States |
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